
Sodium 2-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid
Overview
Description
The compounds I found are 3-2-(Trifluoromethyl)phenyl propionic acid and 2-(Trifluoromethyl)phenylacetic acid . Both of these compounds are organic compounds containing a trifluoromethyl group attached to a phenyl ring. They are used in laboratory settings for various purposes .
Molecular Structure Analysis
The molecular structure of the related compounds 3-2-(Trifluoromethyl)phenyl propionic acid and 2-(Trifluoromethyl)phenylacetic acid consists of a trifluoromethyl group attached to a phenyl ring .
Chemical Reactions Analysis
The chemical reactions involving trifluoromethyl-containing compounds are diverse and depend on the specific compound and conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl-containing compounds can vary widely depending on their specific structure .
Scientific Research Applications
Polarographic Analysis
Sodium 2-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid and its derivatives have been studied for their polarographic properties. For instance, 3-(5-Methyl-1,3,4-thiadiazol-2-ylthiomethyl)-7-[2-(3- sydnone)acetamido]-3-cephem-4-carboxylic acid, a sodium salt derivative, shows polarographically reducible characteristics in acidic medium, producing two polarographic waves. These waves are diffusion controlled and can be utilized to study acid and base hydrolysis and β-lactamase degradation of such compounds (Hall, 1973).
Synthesis and Anti-bacterial Activity
Novel thiazole compounds containing ether structure, including derivatives of Sodium 2-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid, have been synthesized and evaluated for their anti-bacterial activities. For instance, ethyl-2-(4'-hydroxyphenyl)-4-(trifluromethyl) thiazole-5-carboxylate and its derivatives exhibit fungicidal activities against certain pathogens (Li-ga, 2015).
Chemical Synthesis
The compound and its related thiazoles have been involved in various chemical synthesis processes. For example, butane-, phenylmethane-, and benzenethiols reacted with 4,5-dichloro-3-trichloromethyl-1,2-thiazole in the presence of sodium ethoxide to yield corresponding thiazoles. These reactions have significant implications in the field of organic chemistry (Potkin, Nechai, & Kaberdin, 2007).
Catalysis
Research has demonstrated that sodium salts, including those of Sodium 2-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid, can act as efficient catalysts. For instance, sodium fluoride has been used as a catalyst for the synthesis of 2,4-disubstituted 1,3-thiazoles, indicating potential catalytic applications of sodium salts in organic synthesis (Banothu, Vaarla, Bavantula, & Crooks, 2014).
Anticancer Activity
Some derivatives of Sodium 2-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid have been synthesized and evaluated for their anticancer activity. Certain compounds have shown significant activity against various cancer cell lines, indicating the potential of these derivatives in cancer research (Cai, Liu, Li, Wei-li, Liu, & Nabo, 2016).
Safety And Hazards
Future Directions
properties
InChI |
InChI=1S/C11H6F3NO2S.Na/c12-11(13,14)7-3-1-2-6(4-7)9-15-5-8(18-9)10(16)17;/h1-5H,(H,16,17); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJIGLWUNFSFOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(S2)C(=O)O.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



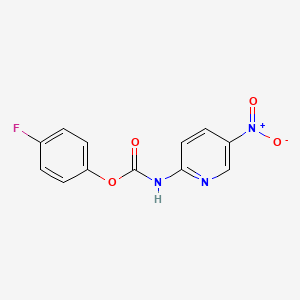

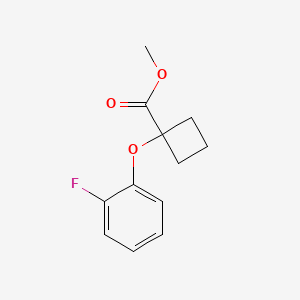
![tert-Butyl 2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1413159.png)
![C-[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methylamine](/img/structure/B1413160.png)

![6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine](/img/structure/B1413162.png)
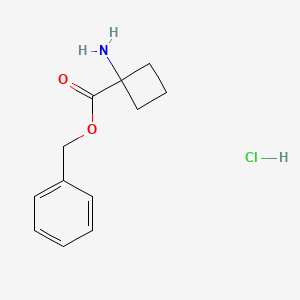
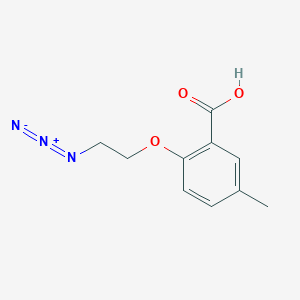
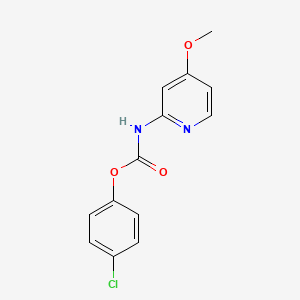
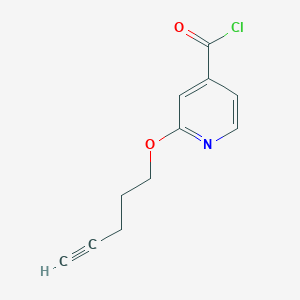
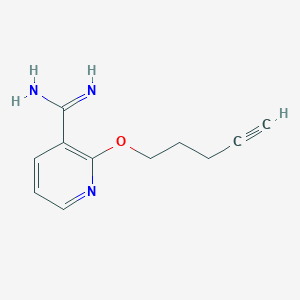
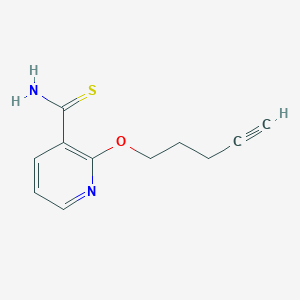
![(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid [1-dimethylamino-meth-(E)-ylidene]-hydrazide](/img/structure/B1413172.png)